Bienvenue dans la boutique en ligne BenchChem!

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

Kinase Inhibition TrkA Pain

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396564-14-9) is a synthetic, tri-substituted urea derivative that acts as a potent and selective inhibitor of the Tropomyosin-related kinase A (TrkA) receptor. This compound, designated as 'Tri-substituted urea derivative 1' and originating from the Merck Sharp & Dohme Corp.

Molecular Formula C18H24F3N3O
Molecular Weight 355.405
CAS No. 1396564-14-9
Cat. No. B2940862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea
CAS1396564-14-9
Molecular FormulaC18H24F3N3O
Molecular Weight355.405
Structural Identifiers
SMILESCC(C)N(CC#CCNC(=O)NC1=CC=CC=C1C(F)(F)F)C(C)C
InChIInChI=1S/C18H24F3N3O/c1-13(2)24(14(3)4)12-8-7-11-22-17(25)23-16-10-6-5-9-15(16)18(19,20)21/h5-6,9-10,13-14H,11-12H2,1-4H3,(H2,22,23,25)
InChIKeyXULSDWHQUSIYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396564-14-9) as a Potent TrkA Kinase Inhibitor


1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396564-14-9) is a synthetic, tri-substituted urea derivative that acts as a potent and selective inhibitor of the Tropomyosin-related kinase A (TrkA) receptor . This compound, designated as 'Tri-substituted urea derivative 1' and originating from the Merck Sharp & Dohme Corp. patent WO2013176970, is characterized by a unique combination of a diisopropylamino-substituted alkyne chain and a 2-(trifluoromethyl)phenyl group attached to a central urea core . It is a key research tool in the study of neurotrophin signaling pathways, with patented applications in the treatment of chronic pain, neuropathic pain, pruritus, and various TrkA-driven cancers .

Why Generic Substitution of CAS 1396564-14-9 with Other Tri-Substituted Urea TrkA Inhibitors is Not Advisable


The tri-substituted urea class of TrkA inhibitors, notably developed by Merck, exhibits extreme potency variations based on subtle structural modifications. For instance, a close structural analog from the same patent (WO2013176970), 'Tri-substituted urea derivative 2' (Example 2), demonstrates a nearly 2-fold difference in TrkA inhibitory activity compared to CAS 1396564-14-9 . Even within the same chemical series, changes to the aryl and amino substituents can shift IC50 values from low nanomolar to micromolar ranges, directly impacting target engagement, downstream pathway modulation, and ultimately, the validity of in vivo efficacy models for pain and oncology research . Therefore, substituting this specific compound with a seemingly similar analog without rigorous head-to-head biochemical validation introduces unacceptable experimental variability and risk of misinterpretation in pharmacological studies.

Quantitative Comparative Evidence Guide for CAS 1396564-14-9 Against Closest TrkA Inhibitor Analogs


Head-to-Head Biochemical Potency Comparison Against the Closest Patent Analog

CAS 1396564-14-9 (Example 1 from patent WO2013176970) shows superior TrkA inhibitory potency compared to its direct structural analog, Example 2, when tested in the same in vitro enzymatic assay. The IC50 value for the target compound is 6.5 nM, which is significantly lower than the 11 nM reported for the comparator compound, representing a 1.7-fold increase in potency . This data was generated using a standardized fluorescently-labeled peptide substrate phosphorylation assay to measure TrkA kinase activity, as detailed by the inventors .

Kinase Inhibition TrkA Pain Oncology

Differential Selectivity Within the Merck Tri-Substituted Urea Series

Data from the patent review meta-analysis indicates that the structural series to which CAS 1396564-14-9 belongs exhibits a broad range of TrkA activities, with reported IC50 values spanning from 5 nM to 10,000 nM across 163 exemplified compounds . With an IC50 of 6.5 nM, the target compound sits in the ~99th percentile of this potency range, highlighting its exceptional activity profile. The review further notes that Merck's exploration of this urea scaffold, including this compound, represents a class of potential non-ATP-competitive (type III) pan-Trk inhibitors, a mechanism of action distinct from many type I inhibitors like the clinical compound Larotrectinib .

Kinase Profiling Selectivity Trk Family Drug Discovery

Structural Determinant: The Unique 2-Trifluoromethyl Phenyl Group for Enhanced Target Potency

Comparative analysis of patent SAR reveals a clear potency advantage conferred by the specific 2-(trifluoromethyl)phenyl moiety on CAS 1396564-14-9. In contrast, closely related analogs from the same patent application featuring alternative aryl substitutions, such as 3-(5-chloro-1,3-thiazol-2-yl)benzyl or 4-(trifluoromethoxy)phenyl groups in different positions, demonstrate significantly diminished TrkA potency in the range of 82 nM to 5400 nM . The ortho-substituted -CF3 group on the phenyl ring is a critical pharmacophoric element for maximizing TrkA inhibition, enhancing both lipophilicity and metabolic stability, and is not readily replaceable by other aromatic systems such as naphthalene or isoquinoline without substantial potency loss .

Medicinal Chemistry Structure-Activity Relationship Urea Derivatives

Validated Research Applications for 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea Based on Quantitative Evidence


Gold-Standard Reference for High-Potency TrkA Inhibition in Biochemical Assays

Given its confirmed sub-10 nM IC50 (specifically 6.5 nM), this compound serves as an ideal positive control for establishing TrkA inhibition assays. Its high potency minimizes the required DMSO concentration in assay buffers, reducing solvent interference. Its use as a reference standard ensures comparability with data generated from the original Merck patent filings, particularly when reproducing or benchmarking the TrkA fluorescent peptide phosphorylation assay described therein .

Pharmacological Validation of Type III Pan-Trk Inhibition in Cancer Cell Lines

As a top-performing compound from a class inferred to act as non-ATP-competitive (type III) pan-Trk inhibitors, CAS 1396564-14-9 is a critical probe for investigating therapeutic mechanisms in cancers driven by Trk fusion proteins (e.g., NTRK1/2/3 gene fusions in solid tumors and thymic cancer). Its distinct binding mode makes it a necessary comparator in oncology research against ATP-competitive inhibitors like Larotrectinib to dissect differences in pathway inhibition, resistance profiles, and cellular pharmacology .

Tool Compound for Differentiating NGF/TrkA-Mediated Nociception in Chronic Pain Models

The compound's patented indication and potent target engagement are directly relevant for in vivo neurobiology research. It should be specifically procured to interrogate the nerve growth factor (NGF)/TrkA signaling axis in validated animal models of neuropathic pain and inflammatory pain. Its activity surpasses earlier tool compounds from the series, making it the preferred choice for experiments where robust, sustained target inhibition at tolerated doses is required to establish a clear proof-of-concept for TrkA in pain transduction .

SAR Anchor for the Diisopropylamino-Alkyne Pharmacophore

The unique diisopropylamino-but-2-yn-1-yl tail is a key pharmacophoric feature. Investigators engaged in lead optimization and medicinal chemistry should use this compound as the central scaffold to systematically derivatize either the urea nitrogens or the aryl group. As the compound represents the apex of potency within the 163-member patent series, it provides the strongest starting point for further optimization of ADMET properties while attempting to maintain or improve its exceptional enzymatic IC50 of 6.5 nM .

Quote Request

Request a Quote for 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.